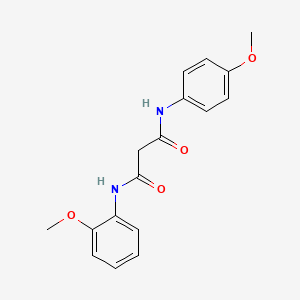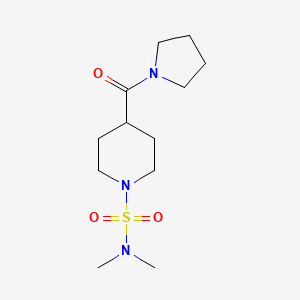![molecular formula C16H15N5O2 B4847280 N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide](/img/structure/B4847280.png)
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide
説明
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide, also known as PPQ-102, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PPQ-102 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. In
科学的研究の応用
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide has been used to study the role of certain receptors in the brain. In drug discovery, N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide has been used as a lead compound to develop new drugs with similar structures and properties.
作用機序
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide works by binding to specific receptors in the body, including the sigma-2 receptor and the mitochondrial translocator protein (TSPO). These receptors are involved in various physiological processes, including cell growth, apoptosis, and inflammation. By binding to these receptors, N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide can modulate their activity and affect these processes.
Biochemical and Physiological Effects:
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate inflammation. In addition, N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide has been shown to affect mitochondrial function and metabolism, which can have implications for various physiological processes.
実験室実験の利点と制限
One of the main advantages of N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide is its versatility. It can be used in various scientific research applications and has been shown to have a wide range of effects. In addition, the synthesis method is relatively easy to carry out, making it accessible to researchers. However, there are also some limitations to using N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide. One limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments. In addition, the mechanism of action of N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide is not fully understood, which can make it challenging to interpret results.
将来の方向性
There are many future directions for research on N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate the mechanisms underlying its anticancer effects and to determine its efficacy in vivo. In addition, N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide has been shown to modulate inflammation, suggesting that it may have potential as a treatment for inflammatory diseases. Further research is needed to explore this potential. Finally, N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide has been used as a lead compound to develop new drugs with similar structures and properties. Future research could focus on developing these compounds and testing their efficacy in various applications.
Conclusion:
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide is a promising compound with potential applications in various scientific research fields. Its versatility and wide range of effects make it a valuable tool for researchers. Further studies are needed to fully understand its mechanisms of action and to explore its potential as a treatment for various diseases.
特性
IUPAC Name |
N-[3-(4-oxoquinazolin-3-yl)propyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(14-10-17-7-8-18-14)19-6-3-9-21-11-20-13-5-2-1-4-12(13)16(21)23/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYHXOGFXWZROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-oxoquinazolin-3(4H)-yl)propyl]pyrazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4847204.png)
![9-oxo-7-(4-phenyl-1-piperazinyl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B4847208.png)


![6-({[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4847219.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4847221.png)

![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B4847241.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4847247.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}ethanol](/img/structure/B4847254.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-piperidinecarboxamide](/img/structure/B4847272.png)

![1-[3-(2-chlorophenoxy)propyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4847277.png)
![1-ethyl-5-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4847290.png)